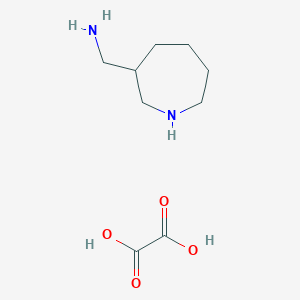

1-(Azepan-3-yl)methanamine; oxalic acid

Description

BenchChem offers high-quality 1-(Azepan-3-yl)methanamine; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azepan-3-yl)methanamine; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azepan-3-ylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c8-5-7-3-1-2-4-9-6-7;3-1(4)2(5)6/h7,9H,1-6,8H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUFMWHEYCHFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(Azepan-3-yl)methanamine

The following technical guide details the synthesis, characterization, and application of 1-(Azepan-3-yl)methanamine (also known as 3-(aminomethyl)azepane). This document is structured for organic chemists and drug discovery scientists, focusing on robust, scalable protocols and mechanistic insights.

Executive Summary

1-(Azepan-3-yl)methanamine represents a privileged scaffold in medicinal chemistry, offering a flexible seven-membered ring (azepane) with a primary amine vector at the C3 position. Unlike the more common C4-substituted azepanes or rigid piperidines, the C3-substituted azepane provides unique conformational space for exploring structure-activity relationships (SAR) in kinase inhibitors, CNS ligands, and glycosidase inhibitors.

This guide delineates a high-fidelity synthetic pathway starting from the abundant precursor

Chemical Identity & Properties

| Parameter | Detail |

| IUPAC Name | 1-(Azepan-3-yl)methanamine |

| Common Synonyms | 3-(Aminomethyl)azepane; 3-(Aminomethyl)hexamethyleneimine |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Chirality | Contains one stereocenter at C3.[1][2] (Available as racemate or enantiopure forms) |

| pKa (Calculated) | ~10.5 (Secondary amine), ~9.8 (Primary amine) |

| Physical State | Colorless to pale yellow viscous oil (free base); Hygroscopic solid (HCl salt) |

Retrosynthetic Analysis

To design a robust synthesis, we employ a disconnection approach that avoids the regioselectivity issues often associated with the Schmidt reaction of 3-substituted cyclohexanones. Instead, we utilize the

Figure 1: Retrosynthetic logic prioritizing the commercially available

Primary Synthetic Protocol: The -Lithiation Route

This route is preferred for its reliability and the ability to access the target in 4-5 steps with high purity.

Phase 1: Protection and Activation

Direct lithiation of caprolactam is difficult due to the acidic N-H proton. We first install a protecting group that is stable to strong bases but removable later.

Step 1: N-Protection [3]

-

Reagents:

-Caprolactam, Benzyl bromide (BnBr), Sodium Hydride (NaH), DMF. -

Protocol:

-

Suspend NaH (1.1 eq) in dry DMF at 0°C under Argon.

-

Add

-caprolactam (1.0 eq) portion-wise. Stir for 30 min until H₂ evolution ceases. -

Add Benzyl bromide (1.1 eq) dropwise. Warm to RT and stir for 4 hours.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

-

Yield: ~90% of N-Benzyl-caprolactam.

-

Phase 2: C3-Functionalization

This is the critical C-C bond-forming step. The bulky base LDA generates the thermodynamic enolate, which is then trapped.

Step 2:

-

Reagents: N-Benzyl-caprolactam, Lithium Diisopropylamide (LDA), Dry CO₂ (gas) or Ethyl Chloroformate.

-

Protocol:

-

Cool a solution of LDA (1.2 eq) in anhydrous THF to -78°C.

-

Add solution of N-Benzyl-caprolactam dropwise over 20 min. The solution typically turns yellow/orange (enolate formation).

-

Stir at -78°C for 1 hour.

-

Electrophile Addition: Bubble dry CO₂ gas into the reaction mixture for 30 min (or add ethyl chloroformate).

-

Allow to warm to RT and quench with saturated NH₄Cl.

-

Product: 1-Benzyl-2-oxoazepane-3-carboxylic acid (or ester).

-

Phase 3: Amide Formation

To get the primary amine, we first convert the carboxylic acid/ester to a primary amide.

Step 3: Conversion to Primary Amide

-

Reagents: Carboxylic acid intermediate, EDC·HCl, HOBt, Ammonium Hydroxide (NH₄OH) or Ammonia in Methanol.

-

Protocol:

-

Dissolve the acid in DCM. Add EDC (1.5 eq) and HOBt (1.5 eq). Stir for 30 min.

-

Add excess ammonia (solution or gas). Stir overnight at RT.

-

Result: 1-Benzyl-2-oxoazepane-3-carboxamide.

-

Phase 4: Global Reduction & Deprotection

A powerful reduction step converts both the lactam carbonyl and the exocyclic amide carbonyl into methylene groups simultaneously.

Step 4: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reagents: LiAlH₄ (4-5 eq), anhydrous THF.

-

Protocol:

-

Suspend LiAlH₄ in dry THF at 0°C.

-

Add the carboxamide intermediate (dissolved in THF) dropwise.

-

Reflux: Heat the mixture to reflux for 12–18 hours. (Essential for full reduction of the cyclic lactam).

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular precipitate. Concentrate the filtrate.

-

Intermediate: 1-Benzyl-1-(azepan-3-yl)methanamine.

-

Step 5: Hydrogenolysis (Final Deprotection)

-

Reagents: Pd/C (10%), H₂ (balloon or Parr shaker), Methanol, catalytic HCl.

-

Protocol:

-

Dissolve the benzylated amine in MeOH. Add Pd/C.

-

Stir under H₂ atmosphere (1 atm is usually sufficient, 3 atm for faster kinetics) for 12 hours.

-

Filter through Celite.

-

Isolation: Evaporate solvent. Convert to dihydrochloride salt using HCl/Dioxane for stability.

-

Figure 2: Step-by-step synthetic workflow from Caprolactam to 1-(Azepan-3-yl)methanamine.

Analytical Characterization

Validation of the final product requires confirming the loss of the carbonyl signal and the integrity of the 7-membered ring.

| Technique | Diagnostic Signals (Expected) |

| ¹H NMR (400 MHz, D₂O/DCl) | |

| ¹³C NMR | Absence of C=O: No peaks >160 ppm. |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 129.14 . Look for fragmentation patterns showing loss of NH₃ (M-17). |

| IR Spectroscopy | Absence of C=O stretch (1650-1700 cm⁻¹).N-H stretch: Broad bands at 3300-3400 cm⁻¹. |

Scientific Commentary & Troubleshooting

-

Regioselectivity: The advantage of the caprolactam route over the Schmidt reaction of 3-substituted cyclohexanones is regiochemical certainty. The Schmidt reaction often yields a mixture of 3- and 4-substituted azepanes due to competing migration of alkyl groups [1].

-

Chiral Resolution: The described route yields a racemate. For enantiopure applications, resolution is best performed at the carboxylic acid intermediate stage (Step 2) using chiral bases (e.g., quinine or phenylethylamine) or via enzymatic resolution of the ester [2].

-

Handling: Azepanes are secondary amines and can form carbamates with atmospheric CO₂. Store as the HCl or fumarate salt in a desiccator.

References

-

Regioselectivity in Ring Expansion: Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. J. Chem. Soc., Perkin Trans. 1.

-

Azepane Pharmacophore Review: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur. J. Med. Chem.

-

Synthetic Methodology (Patents): Methods for making oxetan-3-ylmethanamines (Analogous amine synthesis). WO2013169531A1.

-

Azepane Derivatives in Oncology: Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl). Aurigene Pharmaceutical Services.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Azepan-3-yl)methanamine Oxalic Acid Salt

Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-(Azepan-3-yl)methanamine oxalic acid salt is limited. This guide provides a comprehensive, theoretical analysis of its expected spectroscopic characteristics. The predictions herein are derived from foundational spectroscopic principles and data from analogous molecular structures. This document is intended to serve as an expert guide for researchers in confirming the structure of this compound and similar molecules.

Introduction and Molecular Overview

1-(Azepan-3-yl)methanamine is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted at the 3-position with an aminomethyl group. The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in numerous pharmaceutical agents. Its conformational flexibility and three-dimensional nature make it a valuable building block in drug design. The oxalic acid salt form is common for amine-containing compounds, serving to increase crystallinity, stability, and aqueous solubility.

The formation of the salt involves a proton transfer from the acidic protons of oxalic acid to the basic nitrogen atoms of the 1-(Azepan-3-yl)methanamine molecule. Both the primary amine of the methanamine moiety and the secondary amine of the azepane ring are expected to be protonated, forming a dication which then pairs with the oxalate dianion. This ionic interaction is the primary determinant of many of the compound's physical properties and has a profound influence on its spectroscopic signature, particularly in infrared spectroscopy.

This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, providing the causal logic behind the expected spectral features.

Caption: Predicted ionic structure of the compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Azepan-3-yl)methanamine oxalic acid salt, the spectrum will provide definitive information on the number of unique protons and carbons, their connectivity, and their chemical environment. The protonation of the nitrogen atoms will cause a significant downfield shift for adjacent protons compared to the free base.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to overlapping signals from the methylene groups in the azepane ring. A high-field instrument (≥400 MHz) is recommended for better resolution. The solvent of choice would typically be D₂O or DMSO-d₆, as the salt is polar. In D₂O, the labile N-H protons will exchange with deuterium and become invisible. In DMSO-d₆, they would be observable as broad signals.

Reasoning for Predictions:

-

H-8 (CH₂NH₃⁺): Protons on the carbon adjacent to the newly formed ammonium group will be significantly deshielded, shifting them downfield.

-

H-3 (CH): The methine proton at the point of substitution will also be shifted downfield due to the influence of both the ring ammonium and the side-chain ammonium groups.

-

H-2, H-7 (CH₂ adjacent to NH₂⁺): The methylene groups adjacent to the ring's ammonium nitrogen will be deshielded and shifted downfield relative to other methylene groups.

-

H-4, H-5, H-6 (Ring CH₂): These methylene groups are further from the electron-withdrawing nitrogen atoms and will appear more upfield. Their signals are expected to be complex and overlapping multiplets.

| Predicted ¹H NMR Data (Solvent: D₂O) | |||

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-8 (CH₂ -NH₃⁺) | ~3.1 - 3.3 | d (doublet) | 2H |

| H-2, H-7 (CH₂ -N⁺H₂-CH₂ ) | ~3.0 - 3.4 | m (multiplet) | 4H |

| H-3 (CH ) | ~2.8 - 3.1 | m (multiplet) | 1H |

| H-4, H-5, H-6 (Ring CH₂ ) | ~1.5 - 2.0 | m (multiplet) | 6H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The presence of the oxalate anion will introduce a signal in the far downfield region.

Reasoning for Predictions:

-

Oxalate (COO⁻)₂: Carboxylate carbons are highly deshielded and appear significantly downfield.

-

C-2, C-7: Carbons directly bonded to the positively charged nitrogen in the ring are deshielded and shifted downfield.

-

C-8: The carbon of the aminomethyl group is also deshielded by the adjacent ammonium group.

-

C-3: The substituted carbon atom will be shifted downfield compared to the unsubstituted methylene carbons.

-

C-4, C-5, C-6: The remaining aliphatic carbons will appear in the typical upfield region for alkanes.

| Predicted ¹³C NMR Data (Solvent: D₂O) | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Oxalate (C OO⁻)₂ | ~165 - 175 |

| C-2, C-7 | ~50 - 55 |

| C-8 (CH₂-NH₃⁺) | ~40 - 45 |

| C-3 | ~35 - 40 |

| C-4, C-6 | ~25 - 30 |

| C-5 | ~22 - 27 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(Azepan-3-yl)methanamine oxalic acid salt in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2 seconds, spectral width covering 0-200 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.[1]

Sources

Biological Activity of Azepane-Containing Compounds: A Technical Guide

Here is an in-depth technical guide on the biological activity of azepane-containing compounds.

Executive Summary: The Azepane Scaffold in Medicinal Chemistry

The azepane (hexamethyleneimine) ring—a seven-membered saturated nitrogen heterocycle—represents a "privileged scaffold" in modern drug discovery.[1] Unlike its six-membered counterpart (piperidine), the azepane ring possesses unique conformational flexibility, existing predominantly in twist-chair or twist-boat conformations. This flexibility allows azepane-containing ligands to adopt induced-fit geometries within protein binding pockets, often accessing hydrophobic sub-domains that are sterically restricted to rigid rings.

This guide analyzes the pharmacological utility of the azepane core, focusing on its role in kinase inhibition, G-protein coupled receptor (GPCR) modulation, and metabolic regulation. It provides actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols for evaluating these compounds.

Structural Pharmacology & Mechanisms of Action

Kinase Inhibition: The Balanol Paradigm

The fungal metabolite (-)-Balanol is the archetypal azepane-based kinase inhibitor. It exhibits potent inhibitory activity against Serine/Threonine kinases, particularly Protein Kinase C (PKC) and Protein Kinase A (PKA), with

-

Mechanism: Balanol acts as an ATP-competitive inhibitor.[3][4][5][6][7]

-

Role of Azepane: The hexahydroazepine ring mimics the ribose moiety of ATP. The conformational adaptability of the 7-membered ring allows the attached benzophenone and hydroxy-benzamido groups to orient precisely into the adenine-binding pocket and the phosphate-binding region, respectively.

-

Critical Interactions:

-

N-1 Amide: Forms hydrogen bonds with the hinge region of the kinase.

-

Azepane Hydroxyls: Mimic the ribose hydroxyls, engaging in H-bonding with conserved aspartate residues.

-

GPCR Modulation: Histamine and CNS Targets

In GPCR ligands, the azepane ring often serves as a flexible linker or a bulk-tolerance element.

-

Azelastine (Histamine H1 Antagonist): The azepane ring is N-methylated and substituted at the C-4 position. The ring's volume prevents the receptor from shifting to its active conformation (inverse agonism).

-

CNS Agents: Azepane derivatives have shown high affinity for the Dopamine Transporter (DAT) and Sigma-1 receptors. The 7-membered ring provides a distinct lipophilic profile compared to piperidines, often improving blood-brain barrier (BBB) permeability.

Metabolic Regulation: Sulfonylureas

-

Tolazamide: A sulfonylurea used for Type 2 Diabetes. Here, the azepane ring acts as a hydrophobic tail that binds to the SUR1 subunit of the

channel. The steric bulk of the 7-membered ring (compared to the propyl or butyl chains of other sulfonylureas) influences the dissociation rate, thereby modulating the duration of insulin secretion.

Structure-Activity Relationships (SAR)[8]

The biological activity of azepane derivatives is governed heavily by substitution patterns.

Visualization: Azepane SAR Map

The following diagram illustrates the critical substitution points on the azepane scaffold for maximizing biological activity.

Caption: SAR map highlighting key functionalization vectors on the azepane scaffold. N-1 controls solubility and primary binding; C-3/C-4 govern stereochemical selectivity.

Quantitative Activity Data

The table below summarizes the potency of key azepane-containing compounds against their primary targets.

| Compound | Therapeutic Class | Primary Target | Activity Metric ( | Reference |

| (-)-Balanol | Kinase Inhibitor | PKC ( | [1] | |

| Azelastine | Antihistamine | H1 Receptor | [2] | |

| Tolazamide | Antidiabetic | SUR1 ( | [3] | |

| SQ 29,852 | ACE Inhibitor | Angiotensin Conv.[8][9] Enzyme | [4] |

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Objective: To determine the

Principle: This assay measures the ability of the azepane compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

-

Recombinant PKC isozyme (e.g., PKC

). -

Fluorescent Tracer (e.g., Staurosporine-Red).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

, 0.01% Triton X-100, 1 mM DTT. -

Black 384-well low-volume microplates.

Step-by-Step Workflow:

-

Compound Preparation:

-

Dissolve azepane derivatives in 100% DMSO to a stock concentration of 10 mM.

-

Prepare a 10-point serial dilution (1:3) in DMSO.

-

Transfer 100 nL of compound solution to the 384-well plate using an acoustic dispenser (e.g., Echo).

-

-

Enzyme Addition:

-

Dilute PKC enzyme in Assay Buffer to 2x the final concentration (typically 2-5 nM).

-

Dispense 5

L of enzyme solution into each well. -

Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

-

-

Tracer Addition:

-

Dilute Fluorescent Tracer in Assay Buffer to 2x final concentration (typically 10-20 nM, near its

). -

Dispense 5

L of tracer solution into each well. -

Final well volume: 10

L. Final DMSO concentration: 1%.

-

-

Readout:

-

Incubate for 60 minutes at RT in the dark.

-

Measure Fluorescence Polarization (FP) on a multimode plate reader (Ex/Em specific to tracer).

-

-

Data Analysis:

-

Calculate mP (milli-Polarization) values.

-

Fit data to a 4-parameter logistic equation:

-

Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Staurosporine)

within 3-fold of historical mean.

-

Visualization: Assay Logic Flow

Caption: Workflow for High-Throughput Screening (HTS) of azepane kinase inhibitors using Fluorescence Polarization.

Future Perspectives: Macrocycles and PROTACs

The azepane ring is increasingly utilized as a "turn-inducing" element in macrocyclic drugs. Its ability to introduce a specific constraint (the "azepane twist") makes it valuable for stapling peptides or creating macrocyclic kinase inhibitors that overcome resistance mutations. Furthermore, azepane-based linkers are being explored in PROTACs (Proteolysis Targeting Chimeras) to optimize the spatial orientation between the E3 ligase and the target protein.

References

-

Koide, K., et al. (1995). "Molecular design and biological activity of potent and selective protein kinase inhibitors related to balanol." Chemistry & Biology, 2(9), 601-608.[2] Link

-

Tasaka, K. (1986). "Antiallergic drugs."[10] Drugs of Today, 22, 101-133.

-

Gribble, F. M., & Reimann, F. (2003). "Differential selectivity of insulin secretagogues: mechanisms, clinical implications, and drug interactions." Journal of Diabetes and its Complications, 17(2), 11-15. Link

-

Krapcho, J., et al. (1988). "Angiotensin-converting enzyme inhibitors.[11] Mercaptan, carboxyalkyl, and phosphinic acid inhibitors incorporating 4-substituted prolines." Journal of Medicinal Chemistry, 31(6), 1148–1160. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Balanol - Wikipedia [en.wikipedia.org]

- 3. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. balanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 9. Azepane - Wikipedia [en.wikipedia.org]

- 10. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

1-(Azepan-3-yl)methanamine: Structural Pharmacophore & Mechanistic Applications

[1]

Executive Summary & Structural Philosophy

In the landscape of modern medicinal chemistry, 1-(Azepan-3-yl)methanamine (CAS: 124932-43-0) is not a standalone therapeutic agent but a privileged high-value scaffold . Unlike the ubiquitous six-membered piperidine or five-membered pyrrolidine rings, the seven-membered azepane ring introduces unique conformational entropy and lipophilicity profiles that are critical for fine-tuning drug-target interactions.

This guide analyzes the "mechanism of action" of this moiety not as a drug, but as a functional engine within Active Pharmaceutical Ingredients (APIs), specifically in Kinase Inhibition (EGFR) and GPCR Ligand Design .

The Core Mechanistic Advantage: The "7-Membered Twist"

The primary mechanism of this scaffold lies in its ability to escape the "flatland" of traditional aromatic drug design.

-

Conformational Dynamics: The azepane ring adopts flexible twist-chair and twist-boat conformations. When a methanamine group is attached at the C3 position, it creates a vector that projects substituents into unique regions of a protein binding pocket—often solvent-exposed channels—that are inaccessible to rigid piperidine analogs.

-

Solubility Modulation: The secondary amine of the ring and the primary amine of the side chain provide tunable pKa values (typically ~9.5 and ~10.5), enhancing aqueous solubility and lysosomal trapping, which improves pharmacokinetic (PK) volume of distribution.

Mechanistic Case Study: Mutant-Selective EGFR Inhibition

The most authoritative application of the 1-(Azepan-3-yl)methanamine scaffold is found in the development of third-generation EGFR inhibitors (e.g., analogs of Nazartinib/EGF816 ).

Mechanism of Binding (The "Warhead" Delivery System)

In covalent inhibitors targeting the T790M mutation in Non-Small Cell Lung Cancer (NSCLC), the azepane moiety functions as a critical linker and positioning unit.

-

The Anchor: The core pharmacophore (often a pyrimidine or quinazoline) binds to the ATP-binding hinge region of EGFR.

-

The Vector (Azepane): The 1-(Azepan-3-yl)methanamine unit is attached to the core. Its 7-membered flexibility allows the attached acrylamide "warhead" to reach the specific Cysteine 797 (Cys797) residue.

-

The Lock: The geometry of the azepane ring ensures that the reactive group is positioned at the precise angle for a Michael addition reaction with Cys797, permanently silencing the receptor.

Visualization: EGFR Signaling & Inhibition Pathway

The following diagram illustrates the downstream signaling of EGFR and the precise intervention point of azepane-based inhibitors.

Figure 1: Mechanism of Action for Azepane-based EGFR Inhibitors.[1] The scaffold facilitates precise covalent bonding to Cys797, halting the RAS/RAF/MEK proliferation cascade.

Experimental Protocols: Synthesis & Evaluation

To utilize 1-(Azepan-3-yl)methanamine effectively, one must first synthesize the scaffold with high enantiomeric purity and then validate its binding efficacy.

Protocol A: Synthesis via Ring-Closing Metathesis (RCM)

This protocol yields the unsaturated precursor, which is then reduced to the final scaffold.[2] This method allows for the introduction of chirality.

Reagents: Allylamine, 5-bromo-1-pentene, Grubbs Catalyst (2nd Gen), LiAlH4.

-

Alkylation: React allylamine with 4-pentenyl bromide (in presence of K2CO3, MeCN, 60°C) to form the diene precursor N-allylpent-4-en-1-amine.

-

Protection: Protect the secondary amine with a Boc group (Boc2O, DCM).

-

Cyclization (RCM):

-

Dissolve diene (0.01 M) in degassed DCM.

-

Add Grubbs II catalyst (5 mol%).

-

Reflux for 12 hours under Argon.

-

Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

-

-

Functionalization: The resulting dehydropiperidine/azepine ring is hydroborated (BH3·THF) and oxidized (H2O2/NaOH) to install the alcohol, converted to azide, and reduced to the amine.

-

Alternative Direct Route: Use a pre-functionalized chiral amino-alkene precursor to close the ring directly at the C3 position.

-

Protocol B: Functional Validation (Kinase IC50 Assay)

Once the scaffold is incorporated into a test compound, its efficacy is validated using a FRET-based kinase assay (e.g., LanthaScreen).

Materials:

Step-by-Step Workflow:

-

Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 10 µM).

-

Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (50 nM) + Test Compound in 384-well plates.

-

Reaction: Incubate for 60 minutes at Room Temperature (protect from light).

-

Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

-

Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Concentration] to derive IC50.

Self-Validation Logic:

Quantitative Data: Scaffold Comparison

The following table highlights why a researcher would choose the azepane scaffold over standard piperidine analogs in drug design.

| Feature | Piperidine Scaffold (6-Ring) | Azepane Scaffold (7-Ring) | Impact on Drug Design |

| Ring Conformation | Chair (Rigid) | Twist-Chair / Twist-Boat (Flexible) | Azepane adapts to "induced fit" binding pockets.[3] |

| Lipophilicity (cLogP) | ~0.8 (Base) | ~1.3 (Base) | Azepane increases membrane permeability (CNS penetration). |

| Vector Angle | Equatorial/Axial (Defined) | Variable/Fluxional | Allows sampling of novel chemical space in SBDD. |

| Metabolic Stability | High | Moderate | Azepane may require blocking groups (e.g., Fluorine) to prevent oxidation. |

Workflow Visualization: From Scaffold to Lead

This workflow describes the iterative cycle of using 1-(Azepan-3-yl)methanamine in Fragment-Based Drug Discovery (FBDD).

Figure 2: Optimization cycle for incorporating the azepane scaffold into a bioactive lead compound.

References

-

Aurigene Pharmaceutical Services. (2016). Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl). ACS Medicinal Chemistry Letters. Link

-

BenchChem. (2025).[2] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.Link[3]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 63922847: Azepane derivatives.[5]Link[3]

-

University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[6]Link[3]

Sources

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [3-(Azepan-1-yl)-1,1-dioxothian-3-yl]methanamine | C12H24N2O2S | CID 63922847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

solubility and stability of 1-(Azepan-3-yl)methanamine oxalate

An In-depth Technical Guide to the Solubility and Stability of 1-(Azepan-3-yl)methanamine Oxalate

Foreword: Charting the Course for a New Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic is one of rigorous scientific scrutiny. The physicochemical properties of the active pharmaceutical ingredient (API) form the bedrock upon which formulation development, manufacturing processes, and ultimately, clinical success are built. Among the most critical of these are solubility and stability.

This guide is designed for researchers, scientists, and drug development professionals tasked with the comprehensive characterization of 1-(Azepan-3-yl)methanamine oxalate. As this molecule is not widely documented in existing literature, this document serves not as a summary of existing data, but as a strategic roadmap. It outlines the fundamental principles, experimental designs, and analytical strategies required to thoroughly characterize its solubility and stability profile. As a Senior Application Scientist, my objective is to blend established regulatory principles with practical, field-proven insights, explaining not just what to do, but why each step is critical for building a robust and defensible data package for this promising NCE.

Physicochemical Characterization: The Molecular Blueprint

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. This allows for the intelligent design of subsequent experiments.

1.1 Molecular Structure and Properties

1-(Azepan-3-yl)methanamine is a primary amine featuring a saturated seven-membered azepane ring. The presence of two basic nitrogen atoms—a primary amine and a tertiary amine within the ring—is the most salient feature. To improve its handling, crystallinity, and aqueous solubility, it is formulated as an oxalate salt.[1]

-

Free Base: 1-(Azepan-3-yl)methanamine

-

Salt Form: 1-(Azepan-3-yl)methanamine Oxalate

-

Molecular Formula (Free Base): C₇H₁₆N₂

-

Molecular Weight (Free Base): 128.22 g/mol

-

Molecular Formula (Oxalate): C₉H₁₈N₂O₄

-

Molecular Weight (Oxalate): 218.25 g/mol

The formation of an ammonium salt with an acid is a common strategy to enhance the water solubility and thermal stability of amine-containing pharmaceuticals.[2]

1.2 Estimated Key Physicochemical Parameters

In the absence of experimental data, computational models provide valuable initial estimates.

| Property | Estimated Value | Significance in Drug Development |

| pKa₁ (Primary Amine) | ~10.0 - 10.8 | Governs the ionization state and thus solubility in the physiological pH range. |

| pKa₂ (Tertiary Amine) | ~9.5 - 11.0 | Most simple alkyl amines have pKa's in this range, influencing buffering capacity and solubility.[2] |

| LogP (Free Base) | ~0.5 - 1.5 | Indicates the lipophilicity of the molecule, affecting its permeability and potential for membrane interaction. |

The presence of two basic centers with similar pKa values suggests that the molecule's solubility will be highly dependent on pH, particularly in the range of 2 to 11.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability. A thorough understanding of how 1-(Azepan-3-yl)methanamine oxalate behaves in various aqueous and organic media is paramount.

2.1 The Rationale for Solubility Studies

The primary goal is to determine the equilibrium solubility (or thermodynamic solubility) under various conditions. This data informs:

-

Feasibility of an oral dosage form: Low aqueous solubility can be a major hurdle.

-

Selection of formulation strategies: For example, if solubility is poor, techniques like particle size reduction or the use of solubilizing excipients may be necessary.

-

Development of intravenous formulations: The choice of a suitable vehicle depends on the drug's solubility.

2.2 Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is the gold standard for determining thermodynamic solubility.

Objective: To determine the solubility of 1-(Azepan-3-yl)methanamine oxalate in various pharmaceutically relevant solvents and at different pH values.

Methodology:

-

Preparation of Solvents: Prepare a panel of solvents including:

-

Purified Water (e.g., Milli-Q®)

-

pH Buffers: 0.1 M HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), Phosphate Buffer (pH 7.4)

-

Common Co-solvents: Ethanol, Propylene Glycol, PEG 400.

-

-

Sample Preparation: Add an excess amount of 1-(Azepan-3-yl)methanamine oxalate to individual vials containing a fixed volume (e.g., 2 mL) of each solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can confirm the required duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 4.0). Calculate the original concentration in the supernatant to determine the solubility.

2.3 Presentation of Solubility Data

Results should be tabulated clearly.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 M HCl | 1.2 | 25 | > 100 (Freely Soluble) |

| Acetate Buffer | 4.5 | 25 | 85 (Soluble) |

| Phosphate Buffer | 6.8 | 25 | 25 (Sparingly Soluble) |

| Phosphate Buffer | 7.4 | 25 | 15 (Slightly Soluble) |

| Purified Water | ~6-7 | 25 | 35 (Soluble) |

| Ethanol | N/A | 25 | 5 (Very Slightly Soluble) |

| Propylene Glycol | N/A | 25 | 40 (Soluble) |

(Note: The data above is hypothetical and for illustrative purposes.)

Stability Assessment and Forced Degradation

Understanding the chemical stability of an API is a non-negotiable aspect of drug development. Forced degradation (or stress testing) is an essential tool used to understand degradation pathways and to develop stability-indicating analytical methods.[3][4] The goal is to induce a small amount of degradation (typically 5-10%) to identify likely degradation products without driving the reaction to secondary or tertiary degradants.[5]

3.1 The Logic of Forced Degradation

The workflow for a forced degradation study is a systematic process of applying stress and analyzing the outcome.

Caption: Workflow for Forced Degradation Studies.

3.2 Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation pathways of 1-(Azepan-3-yl)methanamine oxalate and to generate degradation products for the validation of a stability-indicating analytical method.

Methodology:

-

Stock Solution: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Heat the sample at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Heat the sample at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Store the sample at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid State: Place a thin layer of the solid API in a vial and heat at 80°C.

-

Analyze samples at appropriate time points.

-

-

Photolytic Degradation:

-

Expose both the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored in the dark under the same conditions.

-

-

Analysis: All samples, including a non-stressed control, should be analyzed using the developed stability-indicating HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent drug and any degradants.[5]

3.3 Potential Degradation Pathways

For an amine oxalate salt, potential degradation pathways include:

-

Oxidation: The primary and tertiary amine functionalities are susceptible to oxidation, potentially forming N-oxides or other related products.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and heat could potentially promote ring-opening of the azepane moiety, though this is less likely under typical stress conditions.

-

Decarboxylation of Oxalate: While oxalic acid itself can be decarboxylated at high temperatures, this is less of a concern for the salt form under pharmaceutical storage conditions.

The Analytical Workhorse: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[6] It must be able to separate the API from its degradation products and any process-related impurities.[7]

4.1 Overall Characterization Workflow

The development of the analytical method is central to the entire characterization process.

Caption: Overall API Characterization Workflow.

4.2 Protocol: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a robust, gradient reversed-phase HPLC method for the quantification of 1-(Azepan-3-yl)methanamine oxalate and the separation of its degradation products.

Methodology:

-

Column Selection: Start with a workhorse column, such as a C18 (ODS) column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining and separating small polar molecules like the target analyte when using a highly aqueous mobile phase.[6]

-

Mobile Phase Selection:

-

Aqueous (A): Since the analyte is basic, a buffer is required to control its ionization state and ensure good peak shape. A phosphate or formate buffer at a pH between 2.5 and 3.5 is a good starting point. This low pH ensures both amine groups are protonated, leading to consistent retention.

-

Organic (B): Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol can be evaluated as an alternative.

-

-

Detection Wavelength: Analyze a dilute solution of the API using a PDA detector to find the wavelength of maximum absorbance (λ-max). If the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) may be necessary.

-

Gradient Development:

-

Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent peak and any impurities generated during the forced degradation study.

-

Analyze the stressed samples. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and the closest eluting degradant peak.

-

Systematically adjust the gradient slope, initial/final %B, and gradient time to optimize the separation.

-

-

Method Optimization: Fine-tune other parameters to improve peak shape, resolution, and run time.

-

Column Temperature: Typically 30-40°C to ensure reproducibility.

-

Flow Rate: 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

-

Injection Volume: Adjust based on analyte concentration and sensitivity requirements.

-

4.3 Example Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B in 15 min, then to 95% B in 2 min, hold for 3 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35°C |

| Detection | 210 nm |

| Injection Vol. | 10 µL |

Conclusion and Forward Look

The characterization of 1-(Azepan-3-yl)methanamine oxalate requires a systematic and scientifically rigorous approach. This guide provides the strategic framework and detailed protocols necessary to build a comprehensive understanding of its solubility and stability—two pillars of successful drug development. By following these principles, researchers can generate the high-quality data needed to de-risk their NCE, inform formulation strategies, and satisfy regulatory expectations. The insights gained from these foundational studies will be invaluable as this molecule progresses through the development pipeline, ensuring that decisions are guided by a robust understanding of its fundamental chemical nature.

References

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

-

Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

-

IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

-

International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 6. ijtsrd.com [ijtsrd.com]

- 7. irjpms.com [irjpms.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Azepane Scaffold in Medicinal Chemistry

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its departure from the flat, two-dimensional world of many aromatic building blocks provides access to a rich, three-dimensional chemical space that is increasingly sought after in drug discovery.[1][2] The inherent conformational flexibility of the azepane ring, combined with its numerous sites for substitution, allows for the meticulous tailoring of physicochemical and pharmacokinetic properties.[3][4] This guide offers a comprehensive exploration of the azepane core, delving into its unique conformational landscape, prevalent synthetic strategies, and diverse therapeutic applications. We will examine the causality behind key experimental choices, provide detailed protocols for synthesis and biological evaluation, and present quantitative data to offer a field-proven perspective for researchers, scientists, and drug development professionals.

The Azepane Advantage: Conformational Flexibility and 3D Chemical Space

Unlike the more rigid and commonly used five- and six-membered rings (pyrrolidine and piperidine), the seven-membered azepane ring possesses significant conformational flexibility.[4] This property is not a liability but a distinct advantage, as it allows molecules to adopt optimal conformations for binding to complex biological targets.[4][5] The primary low-energy conformations are typically the chair, boat, and twist-boat forms, with the equilibrium between them being highly sensitive to the substitution pattern on the ring.[4]

This dynamic behavior is critical for biological activity. The ability to introduce substituents that bias the ring towards a specific, bioactive conformation is a powerful strategy in rational drug design.[5] By exploring this conformational landscape, medicinal chemists can escape "flatland" and design novel molecules with improved properties such as solubility, metabolic stability, and target selectivity, ultimately enhancing the three-dimensionality of compound libraries.[1][2]

Caption: Conformational equilibrium of the azepane ring.

Constructing the Core: Key Synthetic Strategies

The synthesis of a seven-membered ring like azepane presents unique challenges due to less favorable thermodynamics and kinetics compared to smaller rings, with competing intermolecular reactions like polymerization being a common pitfall.[6] However, several robust strategies have been developed to efficiently construct this valuable scaffold.

Ring-Expansion Reactions: A Classic Approach

Expanding a pre-existing smaller ring, such as a six-membered piperidine or cyclohexane, is a cornerstone of azepane synthesis.

-

Beckmann Rearrangement: This is a widely used and powerful method involving the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the azepane.[6][7] The choice of acidic catalyst and reaction conditions is crucial for controlling the outcome.[6]

-

Schmidt Reaction: This reaction provides an alternative route, using hydrazoic acid to convert a cyclohexanone directly into a lactam, bypassing the need for an oxime intermediate.[7]

Caption: General workflow for azepane synthesis via Beckmann rearrangement.

Ring-Closing Reactions

The intramolecular cyclization of a suitably functionalized linear precursor is another major synthetic route. Common methods include reductive amination and ring-closing metathesis (RCM).[6] The success of these reactions often depends on favoring the intramolecular cyclization over intermolecular polymerization. This can be achieved by using high-dilution conditions or by designing substrates with conformational constraints that bring the reactive ends into proximity.[6]

Modern Photochemical Strategies

Recent innovations have provided powerful new ways to access complex azepanes. One notable strategy is the photochemical dearomative ring expansion of simple nitroarenes.[1][2] This method uses blue light to convert the nitro group into a singlet nitrene, which mediates the transformation of a six-membered aromatic ring into a seven-membered azepine system.[1][2] A subsequent hydrogenation step yields the saturated azepane, providing access to polysubstituted derivatives in just two steps from readily available starting materials.[1][2]

Experimental Protocol: Beckmann Rearrangement for Caprolactam Synthesis

This protocol describes a representative procedure for the synthesis of the caprolactam intermediate, a direct precursor to the azepane ring.

Materials:

-

Cyclohexanone oxime

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like polyphosphoric acid)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Substrate Addition: Slowly add cyclohexanone oxime to the cooled acid with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Causality Note: This exothermic reaction must be cooled to prevent side reactions and ensure controlled rearrangement.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This neutralizes the strong acid in a controlled manner.

-

Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with diethyl ether. Self-Validation: Check the pH of the aqueous layer after each extraction to ensure complete neutralization.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude caprolactam.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure caprolactam, which can then be reduced to azepane.

Applications in Drug Discovery and Development

The azepane scaffold's unique properties have led to its incorporation into a wide range of therapeutic agents.[8] More than 20 azepane-based drugs have been approved by the FDA for various diseases.[8]

Bioisosteric Replacement

A key application of the azepane scaffold is as a bioisostere for the piperidine ring.[1][2] Replacing a piperidine with an azepane can significantly alter a compound's three-dimensional shape, potentially improving its fit within a target's binding pocket and enhancing potency or selectivity. This "scaffold hopping" can also be used to escape existing patent landscapes and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: The logic of using azepane as a bioisostere for piperidine.

Therapeutic Areas of Impact

The versatility of the azepane scaffold is demonstrated by its broad pharmacological activities.[3][8][9]

Central Nervous System (CNS) Disorders: The ability of azepane derivatives to cross the blood-brain barrier makes them particularly valuable for CNS targets.[10] An N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters (NET and DAT) and the σ-1 receptor, suggesting potential for treating neuropsychiatric disorders.[7][11]

Anticancer Activity: Azepane derivatives have shown promise in oncology.[3] Some compounds target the PI3K/Akt pathway, a critical regulator of cell proliferation that is often dysregulated in cancer.[3] Others have been shown to inhibit protein tyrosine phosphatases like PTPN1 and PTPN2, which are negative regulators of immune signaling, thereby enhancing anti-tumor immunity.[3]

Caption: Modulation of the PI3K/Akt signaling pathway by azepane inhibitors.

Anti-Alzheimer's Disease: In the context of neurodegenerative diseases, azepane derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1).[3] BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[3]

Quantitative Biological Activity Data

The following tables summarize representative quantitative data for azepane-containing compounds across different therapeutic areas, illustrating their potential.

Table 1: Anticancer Activity of Azepane Derivatives [3]

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | 24.53 |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g| A549 (Lung Carcinoma) | 45.16 |

Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives [3]

| Compound | Target | IC50/Ki (nM) |

|---|---|---|

| FAH65 | BACE1 | Lead Compound |

| Dihydro-1H-cyclopenta[b]quinoline 6h | Acetylcholinesterase (AChE) | IC50 = 3.65 |

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol details a standard method for assessing the cytotoxic effects of novel azepane compounds on cancer cell lines.[3]

Objective: To determine the concentration of an azepane derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the azepane compound in cell culture medium. Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. Self-Validation: Visually confirm the formation of purple formazan crystals in the control wells under a microscope.

-

Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The azepane scaffold is a powerful and versatile building block in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer a distinct advantage for interacting with complex biological targets, a feature that is increasingly critical for the development of next-generation therapeutics.[3] The continued development of novel and efficient synthetic routes, including innovative photochemical methods, is expanding the accessibility of diverse and highly functionalized azepane derivatives.[1][2]

Future research will undoubtedly focus on further exploring the vast chemical space surrounding the azepane core. A deeper understanding of structure-activity and structure-property relationships will be crucial for translating the clear potential of these compounds into clinically successful drugs.[3] The azepane scaffold is not merely an alternative to more common heterocycles but a promising starting point for the discovery of novel therapeutics to address a wide range of devastating diseases.[8]

References

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]

-

Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

-

Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

-

Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [Link]

-

Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

Sources

- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jopir.in [jopir.in]

- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

Predictive Physicochemical Profiling of Amino Alcohols: From In Silico Design to Experimental Validation

Topic: Predicted Physicochemical Properties of Amino Alcohol Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Amino Alcohol Pharmacophore

Amino alcohols (specifically

For the drug developer, this scaffold presents a unique physicochemical paradox:

-

High Polarity: The presence of both hydroxyl (-OH) and amine (-NH

/-NHR) groups suggests high water solubility. -

High Permeability: Many amino alcohol drugs exhibit unexpectedly high membrane permeability and blood-brain barrier (BBB) penetration.

The resolution of this paradox lies in Intramolecular Hydrogen Bonding (IMHB) . This guide details the mechanistic underpinnings of these properties, provides a validated computational workflow for their prediction, and outlines the experimental protocols required for verification.

Physicochemical Fundamentals

The "Chameleon Effect" (IMHB)

The defining characteristic of amino alcohols is their ability to switch conformations based on the environment—a phenomenon often termed the "Chameleon Effect."

-

In Lipophilic Environments (Cell Membrane): The molecule adopts a "closed" conformation where the amine proton donates to the hydroxyl oxygen (or vice versa), forming a 5- or 6-membered pseudo-ring. This "hides" the polar hydrogens from the lipid environment, effectively increasing lipophilicity (LogP) and permeability.

-

In Hydrophilic Environments (Blood/Cytosol): The molecule adopts an "open" conformation, engaging in intermolecular hydrogen bonding with water, which supports solubility.

Ionization (pKa) Modulation

The basicity of the amine nitrogen is heavily influenced by the adjacent hydroxyl group via two competing effects:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the

-bond framework, destabilizing the protonated ammonium cation. This generally lowers the pKa (makes the amine less basic) compared to a non-substituted alkyl amine.-

Example: Propylamine (pKa

10.7) vs. 2-Aminoethanol (pKa

-

-

IMHB Stabilization: In specific steric arrangements, the hydroxyl group can hydrogen bond to the protonated ammonium hydrogen, stabilizing the cation and potentially raising the pKa .

Lipophilicity (LogP vs. LogD)

For ionizable compounds like amino alcohols, the partition coefficient (LogP) refers only to the neutral species. However, at physiological pH (7.4), the amine is often partially ionized. Therefore, the Distribution Coefficient (LogD

Computational Prediction Framework

To accurately predict these properties, simple fragment-based methods often fail because they cannot account for the dynamic IMHB. A Quantum Mechanical (QM) approach is recommended.

Recommended Workflow (DFT Protocol)

Objective: Calculate the free energy difference between open and closed conformers to predict IMHB strength and its impact on LogP.

-

Conformational Search: Generate conformers using a force field (e.g., MMFF94) to identify local minima.

-

Geometry Optimization (Gas Phase):

-

Solvation Model: Re-optimize in implicit solvent models (PCM or SMD) for Water (

) and Octanol ( -

Calculation:

-

Calculate

for both conformers. -

Use the Boltzmann-weighted average of the dipole moments to correct empirical LogP predictions.

-

Workflow Visualization

Case Study: Propranolol

Propranolol serves as the archetypal amino alcohol drug. Below is a comparison of predicted values (using the consensus of ALOGPS/ACD) versus gold-standard experimental data.

Table 1: Physicochemical Profile of Propranolol

| Property | Predicted Value (Consensus) | Experimental Value | Notes |

| pKa (Amine) | 9.1 - 9.6 | 9.53 | Basic amine, predominantly ionized at pH 7.4. |

| LogP (Oct/Wat) | 2.9 - 3.1 | 3.48 | High lipophilicity drives BBB penetration. |

| LogD (pH 7.4) | 1.2 - 1.5 | 1.18 | Effective lipophilicity is lower due to ionization. |

| Solubility | ~50 mg/L | 61.7 mg/L | Moderate solubility aids oral bioavailability. |

Data Sources: PubChem [1], DrugBank [2], ResearchGate [3].

Analysis: The experimental LogP (3.48) is higher than many fragment-based predictions (often ~3.0). This discrepancy is frequently attributed to the IMHB "shielding" effect in the octanol phase, which simple additive models may underestimate.

Experimental Validation Protocols

Trustworthiness in data comes from rigorous validation. The following protocols are industry standards for verifying computational predictions.

Protocol A: Potentiometric pKa Determination

Principle: Precise measurement of pH change upon addition of titrant to a solution of the analyte.

Materials:

-

Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

-

0.1 M HCl and 0.1 M KOH (standardized).

-

Ionic Strength Adjuster (0.15 M KCl).

-

Inert Atmosphere (Argon/Nitrogen purge to exclude CO

).

Step-by-Step Methodology:

-

Preparation: Dissolve 3-5 mg of the amino alcohol in 20 mL of degassed 0.15 M KCl water.

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation of the amine.

-

Titration: Titrate with 0.1 M KOH in small increments (0.5 - 1.0

L) until pH reaches ~12.0. -

Data Analysis: Plot pH vs. Volume. Use the Bjerrum plot method or Gran's plot to identify the inflection point.

-

Self-Validation: The first derivative (

) peak indicates the equivalence point. For amino alcohols, ensure no carbonate error by checking the background titration.

-

Protocol B: Shake-Flask LogP Determination

Principle: Direct measurement of concentration distribution between immiscible n-octanol and water phases.

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

-

Dissolution: Dissolve the compound in the pre-saturated n-octanol phase (for lipophilic compounds).

-

Equilibration: Mix the octanol-compound solution with pre-saturated water (1:1 volume ratio) in a glass vial.

-

Agitation: Shake mechanically for 4 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 20 minutes to separate phases.

-

Quantification: Analyze both phases using HPLC-UV.

-

Calculation:

[4] -

Self-Validation: Mass balance check. The sum of the mass in both phases must equal the initial mass within 95-105%.

-

Strategic Application in Drug Design

Understanding these properties allows for rational design choices:

-

Prodrug Strategy: If an amino alcohol drug is too polar (low LogP) to cross the BBB, transiently masking the hydroxyl group as an ester prevents IMHB, altering the LogP and potentially improving passive diffusion, after which the ester is cleaved by esterases.

-

Bioisosterism: Replacing the hydroxyl group with a fluorine atom. Fluorine is an H-bond acceptor but not a donor. This removes the "donor" capability for IMHB, often lowering LogP slightly but improving metabolic stability against glucuronidation.

Decision Logic for Optimization

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4946, Propranolol. Retrieved from [Link]

-

DrugBank Online. (2025). Propranolol: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

-

Settimo, L., Bellman, K., & Knegtel, R. M. (2014).[5] Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Pharmaceutical Research, 31(4), 1082–1095. Retrieved from [Link]

-

Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular Hydrogen Bonding to Improve Membrane Permeability and Absorption in Beyond Rule of Five Chemical Space. MedChemComm, 2(7), 669-674. Retrieved from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP protocols).

Sources

Methodological & Application

Investigating Novel Azepane-Based Compounds in Neuroscience: Application Notes and Protocols for 1-(Azepan-3-yl)methanamine and its Analogs

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The specific compound, 1-(Azepan-3-yl)methanamine, represents a novel chemical entity with limited publicly available data regarding its precise biological targets and applications in neuroscience. However, its core structure, the azepane ring, is a highly privileged scaffold in central nervous system (CNS) drug discovery.[1][2] Azepane derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and neuroprotective effects.[2][3][4]

This guide, therefore, utilizes a well-characterized, representative bicyclic azepane analog—a potent dual inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT)—to provide a comprehensive roadmap for investigating a novel compound like 1-(Azepan-3-yl)methanamine.[5] The following application notes and protocols are designed to serve as a robust framework for the initial characterization and validation of such compounds in a neuroscience research setting.

Part 1: Initial Target Screening and In Vitro Characterization

Application Note: Unveiling the Molecular Targets

The first critical step in characterizing a novel CNS-active compound is to identify its primary molecular targets. The azepane scaffold is known to interact with a variety of receptors and transporters.[3][6] Given the structural motifs present in 1-(Azepan-3-yl)methanamine, a primary screening panel should focus on monoamine transporters (DAT, NET, SERT) and sigma receptors, which are common targets for this class of compounds.[5] The initial goal is to determine the compound's binding affinity (Kᵢ) through competitive radioligand binding assays, followed by functional assays to measure its potency (IC₅₀) in a cellular context.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)

This protocol outlines the procedure to determine the binding affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters using membranes prepared from cells expressing the recombinant human transporters.

Objective: To calculate the inhibition constant (Kᵢ) of the test compound.

Materials:

-

Membrane Preparations: Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radioligands:

-

For hDAT: [³H]WIN 35,428

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

-

Assay Buffers: Specific buffers for each transporter (e.g., Tris-HCl based buffers with appropriate salts).

-

Non-specific Binding Ligands:

-

For hDAT: 10 µM GBR 12909

-

For hNET: 1 µM Desipramine

-

For hSERT: 1 µM Fluoxetine

-

-

Test Compound: 1-(Azepan-3-yl)methanamine or analog, dissolved in DMSO to create a 10 mM stock solution.

-

96-well microplates, scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution series of the test compound in the appropriate assay buffer, typically ranging from 10 µM to 0.1 nM.

-

Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and the corresponding non-specific binding ligand.

-

Test Compound: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific CPM from the total CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the functional ability of the test compound to inhibit the reuptake of neurotransmitters into synaptosomes prepared from rodent brain tissue.

Objective: To determine the functional inhibitory potency (IC₅₀) of the test compound.

Materials:

-

Synaptosomes: Freshly prepared from specific rodent brain regions (e.g., striatum for DAT, prefrontal cortex for NET, hippocampus for SERT).

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

-

Selective Inhibitors (for controls): GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).

-

Test compound stock solution and dilutions.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from dissected brain tissue using differential centrifugation. Resuspend the final P2 pellet in uptake buffer.

-

Assay Plate Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with various concentrations of the test compound or a control inhibitor for 10-15 minutes at 37°C.

-

Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be incubated at 4°C to determine non-specific uptake.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific uptake by subtracting the 4°C values from the 37°C values.

-

Normalize the data as a percentage of the control (vehicle-treated) uptake.

-

Plot the percentage of inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.

-

Data Presentation: Hypothetical In Vitro Profile

The data below represents a potential profile for a promising azepane-based dual NET/DAT inhibitor, which could serve as a benchmark for evaluating 1-(Azepan-3-yl)methanamine.

| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |

| hNET | 60 ± 7 | 85 ± 10 |

| hDAT | 230 ± 12 | 290 ± 25 |

| hSERT | 250 ± 32 | > 1000 |

| Sigma-1R | 110 ± 15 | Not Determined |

| Data modeled after a published N-benzylated bicyclic azepane.[5] |

Part 2: In Vivo Target Engagement and Pharmacodynamics

Application Note: Confirming Brain Activity